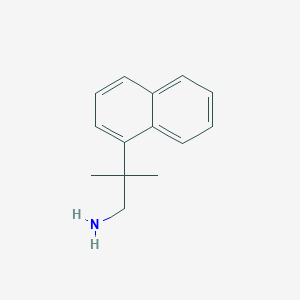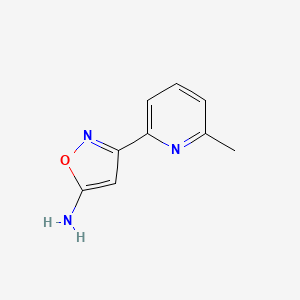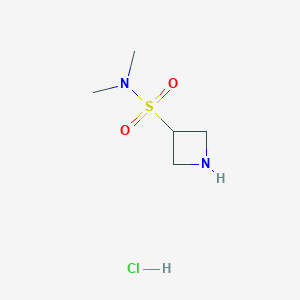
o-(3,5-Dimethylbenzyl)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(3,5-Dimethylbenzyl)hydroxylamine: is an organic compound that belongs to the class of hydroxylamines. Hydroxylamines are characterized by the presence of an -NH-OH group. This compound is particularly notable for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-(3,5-Dimethylbenzyl)hydroxylamine typically involves the reaction of 3,5-dimethylbenzyl chloride with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under basic conditions to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction rates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-(3,5-Dimethylbenzyl)hydroxylamine can undergo oxidation reactions to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Basic conditions with reagents like sodium hydroxide or potassium carbonate are typically employed.
Major Products:
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Chemistry: o-(3,5-Dimethylbenzyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the formation of carbon-nitrogen bonds, which are essential in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of hydroxylamines on cellular processes. It is also used in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of o-(3,5-Dimethylbenzyl)hydroxylamine involves its ability to act as a nucleophile. The hydroxylamine group (-NH-OH) can donate a pair of electrons to electrophilic centers, facilitating various chemical reactions. This nucleophilic behavior is crucial in the formation of carbon-nitrogen bonds, which are essential in many synthetic processes .
Comparison with Similar Compounds
- o-(2,5-Dimethylbenzyl)hydroxylamine
- o-Benzylhydroxylamine
- o-(3-Methylbenzyl)hydroxylamine
Comparison: o-(3,5-Dimethylbenzyl)hydroxylamine is unique due to the presence of two methyl groups at the 3 and 5 positions of the benzyl ring. This structural feature can influence its reactivity and the types of reactions it undergoes. Compared to o-Benzylhydroxylamine, which lacks these methyl groups, this compound may exhibit different steric and electronic properties, affecting its behavior in chemical reactions .
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
O-[(3,5-dimethylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7-3-8(2)5-9(4-7)6-11-10/h3-5H,6,10H2,1-2H3 |
InChI Key |
OKYHIWOJBWVJTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CON)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13529234.png)
![3-[4-(2-Methylpropyl)phenoxy]propan-1-amine](/img/structure/B13529244.png)


![N-methyl-1-[4-(trifluoromethylsulfanyl)phenyl]methanamine](/img/structure/B13529259.png)


![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)
